molecular formula C17H23ClFN3O B2729796 2-{[(2-chloro-6-fluorophenyl)methyl](methyl)amino}-N-(1-cyano-1,2-dimethylpropyl)propanamide CAS No. 1214218-23-1

2-{[(2-chloro-6-fluorophenyl)methyl](methyl)amino}-N-(1-cyano-1,2-dimethylpropyl)propanamide

Cat. No. B2729796
CAS RN: 1214218-23-1
M. Wt: 339.84
InChI Key: PJWOTETWCKWPFW-UHFFFAOYSA-N
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Description

The compound “2-{(2-chloro-6-fluorophenyl)methylamino}-N-(1-cyano-1,2-dimethylpropyl)propanamide” is a potent thrombin inhibitor . It has been studied for its potential in medical applications .


Synthesis Analysis

The synthesis of this compound involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a 2-chloro-6-fluorophenyl group, a methylamino group, and a 1-cyano-1,2-dimethylpropyl group .


Chemical Reactions Analysis

This compound is involved in the inhibition of thrombin, an important enzyme in blood clotting . The compound acts as a potent thrombin inhibitor, with a Ki value ranging from 0.9 to 33.9 nM .

Mechanism of Action

The compound acts as a potent thrombin inhibitor . Thrombin is a serine protease that plays a key role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot .

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClFN3O/c1-11(2)17(4,10-20)21-16(23)12(3)22(5)9-13-14(18)7-6-8-15(13)19/h6-8,11-12H,9H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWOTETWCKWPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)N(C)CC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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